molecular formula C15H10F2N6O3 B2490613 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide CAS No. 941874-85-7

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide

Cat. No. B2490613
CAS RN: 941874-85-7
M. Wt: 360.281
InChI Key: ZBEAGVNGUDPVBZ-UHFFFAOYSA-N
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Description

This compound belongs to a category of chemicals that often exhibit significant biological activity, explored for various applications in medicinal and material sciences. The interest in such compounds typically revolves around their potential utility in drug development and material engineering due to their unique structural features and reactive profiles.

Synthesis Analysis

Synthesis of compounds structurally related to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide often involves stepwise chemical reactions that introduce specific functional groups to a core structure, leading to the desired product. These processes may include nucleophilic substitution, cycloaddition, and condensation reactions, carefully controlled to achieve high yield and purity (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing detailed information about bond lengths, angles, and overall geometry. Such studies can highlight the planarity or three-dimensional arrangement of the molecular framework, which influences the compound's reactivity and interaction with biological targets (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can showcase their reactivity towards various reagents, highlighting functional group transformations, and the formation of new chemical bonds. These reactions are fundamental for further derivatization and application in synthesis pathways (Gakh et al., 2006).

Physical Properties Analysis

The physical properties, including melting points, solubility in different solvents, and crystal structure, provide critical information for handling and application of these compounds. Techniques such as differential scanning calorimetry (DSC) and solubility studies can offer insights into the compound's stability and compatibility with various formulations (Ol’khovich et al., 2017).

Chemical Properties Analysis

Exploring the chemical properties involves understanding the compound's behavior in different chemical environments, such as acid-base conditions, redox potential, and reactivity towards other chemical entities. These properties are pivotal for predicting the compound's functionality in complex systems, like biological organisms or advanced materials (Raycroft et al., 2014).

Scientific Research Applications

Laser Flash Photolysis Study

  • Topic : The use of fluorinated aryl azides in photolysis studies.
  • Insight : Fluorinated aryl azides, including difluorophenyl azides, form singlet nitrenes that can be intercepted to form ylides, aiding in the understanding of ring expansion and reaction rates with quenchers (Schnapp & Platz, 1993).

Synthesis and Characterization of Polyimides

  • Topic : The synthesis of novel aromatic polyimides using various diamines.
  • Insight : Aminophenyl and aminobenzamide compounds are key in synthesizing polymers with high degradation temperatures and solubility in organic solvents (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Stabilizing cis Secondary Amide Conformation

  • Topic : The study of amide bond conformation in pentafluorobenzamide.
  • Insight : The cis amide bond conformation in fluorobenzamides is solvent dependent and can be stabilized, demonstrating the nuanced behavior of such compounds (Forbes, Beatty, & Smith, 2001).

Electrochemical Properties of Tetrasubstituted Tetraphenylethenes

  • Topic : Investigating the electrochemical behavior of various ethene derivatives.
  • Insight : Acetamidophenyl and benzamide derivatives exhibit unique electrochemical properties, useful in understanding electron transfer processes (Schreivogel et al., 2006).

Methanolysis of Thioamide

  • Topic : The study of methanolytic cleavage of thioamide compounds.
  • Insight : The use of palladacycle to catalyze the cleavage of nitrophenylthiobenzamide, providing insights into the catalytic processes of thioamides (Liu et al., 2011).

Photoswitching of Intramolecular Magnetic Interaction

  • Topic : Exploring the magnetic interactions in diarylethenes.
  • Insight : Diarylethene with nitronyl nitroxides demonstrates the ability to control magnetic interaction through photoirradiation, showcasing the potential of such compounds in magnetic applications (Matsuda & Irie, 2000).

Development of Anticonvulsant Quality Control Methods

  • Topic : Quality control in the development of anticonvulsants.
  • Insight : The study of benzamide derivatives for anticonvulsive activity, highlighting the importance of these compounds in medicinal chemistry (Sych et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.

Mode of Action

The compound acts as an antagonist at the Dopamine D2 receptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor.

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N6O3/c16-12-5-4-10(7-13(12)17)22-14(19-20-21-22)8-18-15(24)9-2-1-3-11(6-9)23(25)26/h1-7H,8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEAGVNGUDPVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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